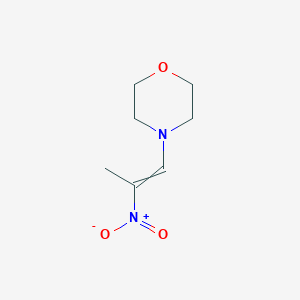

4-(2-Nitroprop-1-en-1-yl)morpholine

Description

4-(2-Nitroprop-1-en-1-yl)morpholine is a morpholine derivative characterized by a nitro-substituted propenyl group attached to the morpholine ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, serves as a versatile scaffold in medicinal and synthetic chemistry due to its balanced electron-donating and -accepting properties. This structure is distinct from other nitro-functionalized morpholine derivatives, such as aromatic or pyridyl-substituted analogs, due to the alkene’s conjugation with the nitro group, enabling unique reactivity in cycloadditions or nucleophilic attacks.

Properties

CAS No. |

102631-85-6 |

|---|---|

Molecular Formula |

C7H12N2O3 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

4-(2-nitroprop-1-enyl)morpholine |

InChI |

InChI=1S/C7H12N2O3/c1-7(9(10)11)6-8-2-4-12-5-3-8/h6H,2-5H2,1H3 |

InChI Key |

QDFFEVUNLGYYDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CN1CCOCC1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitroprop-1-en-1-yl)morpholine typically involves the condensation of morpholine with a nitroalkene precursor. One common method is the Henry reaction, where nitroethane reacts with an aldehyde in the presence of a base to form the nitroalkene intermediate. This intermediate can then be reacted with morpholine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or distillation may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitroprop-1-en-1-yl)morpholine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminium hydride (LAH) or sodium borohydride.

Oxidation: The compound can be oxidized to form different functional groups, depending on the oxidizing agent used.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reducing agents include LAH, sodium borohydride, and catalytic hydrogenation using palladium on carbon.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

Reduction: The major product is the corresponding amine derivative.

Oxidation: Depending on the conditions, products can include aldehydes, ketones, or carboxylic acids.

Substitution: The products vary based on the nucleophile used, resulting in different substituted morpholine derivatives.

Scientific Research Applications

4-(2-Nitroprop-1-en-1-yl)morpholine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.

Biological Studies: It is employed in studies investigating the biological activity of nitroalkenes and their derivatives.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Nitroprop-1-en-1-yl)morpholine involves its interaction with biological targets through its nitro group. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. These effects may include inhibition of enzymes, modulation of receptor activity, and induction of oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(2-Nitroprop-1-en-1-yl)morpholine with structurally related morpholine derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings:

Substituent Electronic Effects: The nitropropene group in this compound creates a conjugated system, enhancing electrophilicity at the β-carbon (ideal for Michael additions). This contrasts with the electron-deficient aromatic nitro groups in 4-(4-Nitrophenyl)thiomorpholine and 4-(6-Nitro-3-pyridyl)morpholine, which stabilize charges through resonance .

Synthetic Flexibility :

- While this compound’s synthesis is inferred from methods used for nitroaryl morpholines (e.g., base-mediated condensation), its alkenyl nitro group may require specialized conditions to avoid premature decomposition .

- Transition metal-free routes, as demonstrated for pyridyl derivatives , could be adapted for scalable production.

Reactivity and Stability :

- The nitropropene moiety’s conjugation offers stability under mild conditions but increases susceptibility to nucleophilic attack compared to isolated nitro groups in aromatic systems.

- Chloroalkenyl derivatives (e.g., 4-(2-Chlorohex-5-en-1-yl)morpholine) prioritize halogen-based reactivity (e.g., SN2 substitutions), whereas the nitro group in the target compound favors electrophilic pathways .

Applications :

- Bulky substituents, such as in 4-(1,3-Diphenyl-2-propyn-1-yl)morpholine, hinder reactivity but enable applications in sterically constrained environments (e.g., enzyme inhibition) .

- The target compound’s nitropropene group positions it as a candidate for synthesizing fused heterocycles or functionalized polymers via [4+2] cycloadditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.